

Application Notes and Protocols for Cefuroxime Analysis using Cefuroxime-d3 Internal Standard

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Compound of Interest

Compound Name: Cefuroxime-d3

Cat. No.: B3025872

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These application notes provide detailed protocols for the quantitative analysis of Cefuroxime in human plasma using **Cefuroxime-d3** as an internal standard. The methodologies are intended for researchers, scientists, and drug development professionals.

Overview

Cefuroxime is a widely used second-generation cephalosporin antibiotic. Accurate quantification of Cefuroxime in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as **Cefuroxime-d3**, is the gold standard for compensating for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.^[1]

This document outlines two common and effective sample preparation techniques: Protein Precipitation and Solid-Phase Extraction (SPE).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While the focus of this document is on sample preparation, the subsequent analysis is typically performed using LC-MS/MS. The following table summarizes typical LC-MS/MS conditions for Cefuroxime analysis.

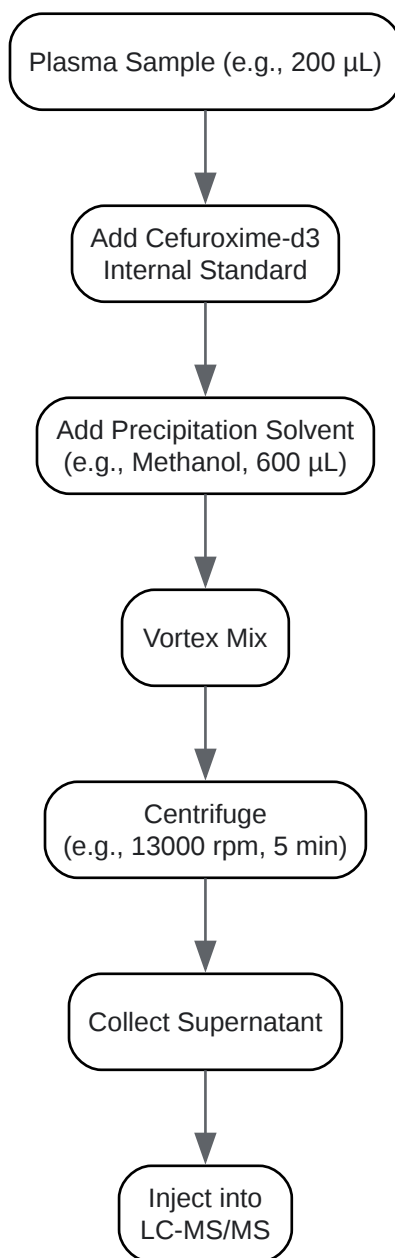
Parameter	Typical Conditions
LC Column	BEH C18 (2.1 x 50 mm, 3.5 μ m)[1] or Zorbax SB-Aq (4.6 x 250 mm, 5 μ m)[2]
Mobile Phase	A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile[1]
Flow Rate	0.3 mL/min[1]
Gradient	Gradient elution is typically used.
Injection Volume	2 μ L[2]
Ionization Mode	Electrospray Ionization (ESI), often in negative mode[1] or positive mode[3]
MS/MS Transitions	Cefuroxime: m/z 423.0 \rightarrow 207.1[1] Cefuroxime-d3: m/z 426.0 \rightarrow [Product Ion][1]

Note: The specific product ion for **Cefuroxime-d3** should be determined by direct infusion.

Sample Preparation Protocols

Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.[2][4]



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Caption: Protein Precipitation Workflow for Cefuroxime Analysis.

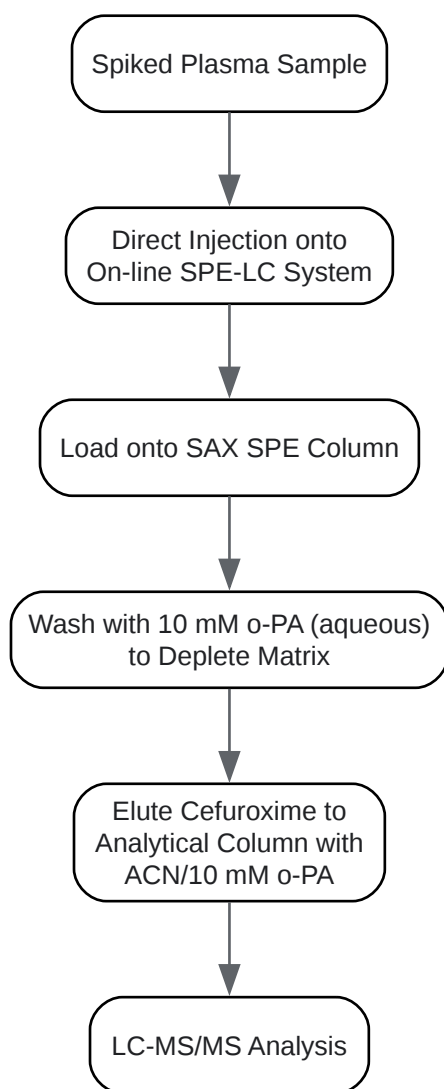
- Sample Aliquoting: Pipette 200 μL of thawed and vortexed human plasma into a microcentrifuge tube.[2]
- Internal Standard Spiking: Add 20 μL of the **Cefuroxime-d3** working solution (e.g., 10 μg/mL in 10% methanol) to the plasma sample.[1][2]

- Protein Precipitation: Add 600 μ L of cold methanol to the tube to precipitate the plasma proteins.[2]
- Mixing: Vortex the mixture thoroughly for 30 seconds.[2]
- Centrifugation: Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[2]
- Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
- Injection: Inject an aliquot (e.g., 2 μ L) of the supernatant into the LC-MS/MS system for analysis.[2]

Parameter	Result
Linearity Range	0.0525 – 21.0 μ g/mL[2]
Accuracy	> 90.92%[2]
Precision (Intra- and Inter-day)	< 6.26%[2]
Extraction Recovery	89.44% – 92.32%[2]

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by removing more interfering matrix components.[5][6] An on-line SPE method using a strong anion exchange (SAX) sorbent has been shown to be effective for Cefuroxime.[5][7]



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Caption: On-line Solid-Phase Extraction Workflow.

This protocol is adapted from an on-line SPE-LC method and can be performed off-line with appropriate modifications.[5][7]

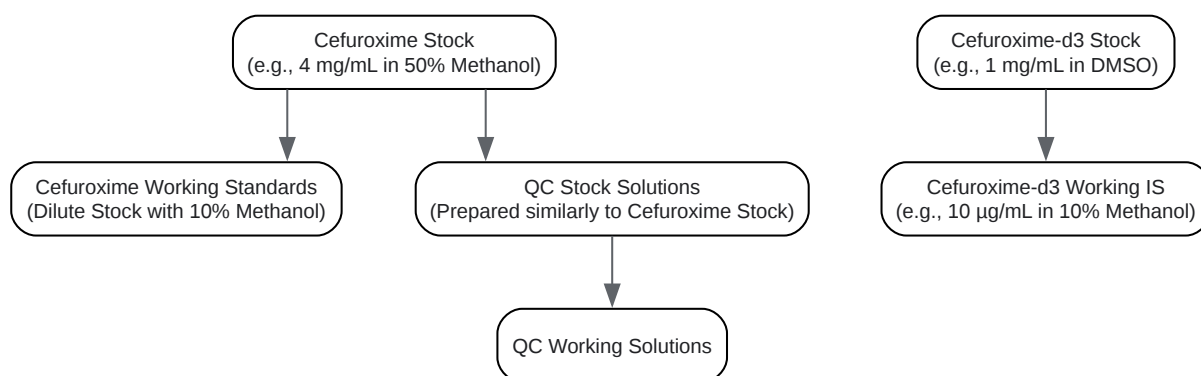
- Sample Preparation: Spike plasma samples with the **Cefuroxime-d3** internal standard.
- SPE Cartridge Conditioning: Condition a strong anion exchange (SAX) SPE cartridge sequentially with methanol and then equilibration buffer (e.g., 10 mM ortho-phosphoric acid).
- Sample Loading: Load the plasma sample directly onto the conditioned SPE cartridge.[7]

- Washing: Wash the cartridge with 3.0 mL of 10 mM ortho-phosphoric acid to remove high molecular weight matrix components.[7]
- Elution: Elute Cefuroxime and **Cefuroxime-d3** from the cartridge using a mixture of acetonitrile and 10 mM ortho-phosphoric acid (e.g., 50:50, v/v).[7]
- Evaporation and Reconstitution (for off-line SPE): Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
- Injection: Inject the prepared sample into the LC-MS/MS system.

Parameter	Result
Linearity Range	5.00 – 200.00 µg/mL[5][7]
Recovery	> 90%[5][7]
Precision (RSD)	≤ 2.82%[5][7]
Limit of Detection (LOD)	1.03 µg/mL[5][7]
Limit of Quantification (LOQ)	3.11 µg/mL[5][7]

Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical for accurate quantification.



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Caption: Preparation of Stock and Working Solutions.

- Cefuroxime Stock Solution: Prepare a stock solution of Cefuroxime at a concentration of 4 mg/mL in 50% methanol.[1]
- **Cefuroxime-d3** Stock Solution: Prepare a stock solution of **Cefuroxime-d3** at a concentration of 1 mg/mL in DMSO.[1]
- Cefuroxime Working Standards: Serially dilute the Cefuroxime stock solution with 10% methanol to prepare working standards at concentrations such as 2000, 1600, 1000, 500, 200, 100, 40, and 20 µg/mL.[1]
- **Cefuroxime-d3** Working Solution: Dilute the **Cefuroxime-d3** stock solution with 10% methanol to a final concentration of 10 µg/mL.[1]
- Quality Control (QC) Samples: Prepare separate stock solutions for low, medium, and high QC concentrations (e.g., 60 µg/mL, 500 µg/mL, and 1500 µg/mL) and dilute them similarly to the working standards.[1]
- Storage: Store all stock solutions at -40°C, protected from light, until analysis.[1]

Conclusion

Both protein precipitation and solid-phase extraction are viable techniques for the preparation of plasma samples for Cefuroxime analysis. Protein precipitation offers speed and simplicity, making it ideal for large sample batches. Solid-phase extraction provides cleaner extracts, which can improve analytical sensitivity and reduce matrix effects. The choice of method will depend on the specific requirements of the study, such as the desired limit of quantification and the available instrumentation. The use of **Cefuroxime-d3** as an internal standard is highly recommended for both methods to ensure the highest quality of quantitative data.

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